molecular formula C7H3N3 B1590379 Pyridine-2,5-dicarbonitrile CAS No. 20730-07-8

Pyridine-2,5-dicarbonitrile

Cat. No.: B1590379
CAS No.: 20730-07-8
M. Wt: 129.12 g/mol
InChI Key: YXHPFSCDWSLLRT-UHFFFAOYSA-N
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Description

Pyridine-2,5-dicarbonitrile is a heterocyclic organic compound characterized by a pyridine ring substituted with two cyano groups at the 2 and 5 positions. This compound is of significant interest due to its versatile applications in organic synthesis, materials science, and medicinal chemistry.

Mechanism of Action

Target of Action

Pyridine-2,5-dicarbonitrile is a compound that has gained significant attention in the field of materials chemistry . It is primarily used in the development of heavy-metal-free pure organic light-emitting diodes (OLEDs) . The primary targets of this compound are the electron-transporting organic semiconductors in these devices .

Mode of Action

This compound interacts with its targets by facilitating efficient intramolecular charge transfer (ICT) from the donor to the acceptor . This interaction results in non-structured emission peaks in the visible region, which are attributed to ICT emission .

Biochemical Pathways

The action of this compound affects the pathways related to electron transport in OLEDs . The compound’s interaction with its targets leads to changes in the photoluminescence spectra of the solutions of the compounds . The photoluminescence intensities of the solutions of the compounds are enhanced after deoxygenation, indicating thermally activated delayed fluorescence (TADF) .

Pharmacokinetics

Cyclic voltammetry measurements indicate good hole-blocking and electron-injecting properties due to their high ionization potentials .

Result of Action

The action of this compound at the molecular and cellular level results in changes in the photophysical properties of the compounds . These changes include efficient intramolecular charge transfer, enhanced photoluminescence intensities, and the exhibition of TADF .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the photoluminescence quantum yields and TADF properties of the compounds are sensitive to the medium . Additionally, the compound’s electron-transporting properties are revealed through photoelectron spectroscopy and time-of-flight measurements .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-2,5-dicarbonitrile can be synthesized through various methods. One common approach involves the cyanation of 2,5-dibromopyridine using copper cyanide in N,N-dimethylformamide at elevated temperatures (120°C) for several hours . Another method includes the use of magnetically recoverable catalysts in multicomponent reactions, which offer an environmentally friendly and efficient route to pyridine derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyanation reactions using metal cyanides as catalysts. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications in pharmaceuticals and materials science.

Chemical Reactions Analysis

Types of Reactions: Pyridine-2,5-dicarbonitrile undergoes several types of chemical reactions, including:

    Substitution Reactions: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions:

Major Products Formed:

    Aminopyridines: Formed through reduction of cyano groups.

    Fused Heterocycles: Resulting from cyclization reactions.

Scientific Research Applications

Pyridine-2,5-dicarbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Pyridine-2,5-dicarbonitrile can be compared with other pyridine derivatives, such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and photophysical properties, making it particularly valuable in the development of advanced materials and pharmaceuticals.

Properties

IUPAC Name

pyridine-2,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHPFSCDWSLLRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482843
Record name 2,5-Dicyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20730-07-8
Record name 2,5-Dicyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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